molecular formula C8H11NO2S2 B4923210 N-cyclopropyl-5-methyl-2-thiophenesulfonamide

N-cyclopropyl-5-methyl-2-thiophenesulfonamide

Cat. No. B4923210
M. Wt: 217.3 g/mol
InChI Key: NRRLIWMGOFYQAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-5-methyl-2-thiophenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a sulfonamide derivative that has been synthesized using different methods, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of N-cyclopropyl-5-methyl-2-thiophenesulfonamide is not fully understood. It has been found to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. It has also been found to modulate the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
N-cyclopropyl-5-methyl-2-thiophenesulfonamide has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been found to have anticonvulsant effects and to improve glucose tolerance in diabetic animal models. In addition, it has been shown to induce apoptosis in cancer cells and to protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-5-methyl-2-thiophenesulfonamide has several advantages for lab experiments. It is a potent and selective inhibitor of voltage-gated sodium channels and GABA-A receptors, which makes it a valuable tool in the study of these proteins. It also has good solubility in water, which makes it easy to use in experiments. However, it has some limitations, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of N-cyclopropyl-5-methyl-2-thiophenesulfonamide. One direction is the development of more potent and selective analogs for the treatment of various diseases. Another direction is the study of its potential use in the treatment of pain and inflammation. In addition, further studies are needed to fully understand its mechanism of action and to explore its potential use as a tool in the study of ion channels and receptors.
In conclusion, N-cyclopropyl-5-methyl-2-thiophenesulfonamide is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential and to develop more potent and selective analogs for the treatment of various diseases.

Synthesis Methods

N-cyclopropyl-5-methyl-2-thiophenesulfonamide can be synthesized using different methods. One of the most common methods is the reaction of 5-methyl-2-thiophenesulfonyl chloride with cyclopropylamine in the presence of a base such as triethylamine. The reaction occurs at room temperature, and the product is obtained in good yield. Other methods include the reaction of 5-methyl-2-thiophenesulfonyl chloride with cyclopropylmagnesium bromide or cyclopropyl lithium.

Scientific Research Applications

N-cyclopropyl-5-methyl-2-thiophenesulfonamide has been extensively studied for its potential applications in various fields. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of cancer, diabetes, and neurodegenerative diseases. In addition, it has been used as a tool in the study of ion channels and receptors.

properties

IUPAC Name

N-cyclopropyl-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S2/c1-6-2-5-8(12-6)13(10,11)9-7-3-4-7/h2,5,7,9H,3-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRLIWMGOFYQAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49821449
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-cyclopropyl-5-methylthiophene-2-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.